

Technical Guide: Solubility Profile of 2-Bromo-N-(hydroxymethyl)acetamide

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Compound of Interest

Compound Name:	2-Bromo-N-(hydroxymethyl)acetamide
CAS No.:	71990-02-8
Cat. No.:	B144429

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Executive Summary

2-Bromo-N-(hydroxymethyl)acetamide (Structure: Br-CH2-CO-NH-CH2-OH) is a functionalized amide characterized by a reactive alpha-bromo group and a labile N-hydroxymethyl (N-methylol) moiety. While often utilized as a reactive intermediate in organic synthesis or as a biocide precursor (releasing formaldehyde), its solubility behavior is governed by the competing effects of its hydrophilic amide/hydroxyl groups and the lipophilic bromo-alkyl chain.

This guide provides a predictive solubility profile based on Structure-Property Relationships (SPR), experimental protocols for accurate determination, and critical stability warnings regarding hydrolysis in aqueous media.

Physicochemical Profile

Understanding the molecular architecture is essential for predicting solvent interactions.

Property	Data / Descriptor
Chemical Name	2-Bromo-N-(hydroxymethyl)acetamide
CAS Number	71990-02-8 (Reference)
Molecular Formula	C ₃ H ₆ BrNO ₂
Molecular Weight	167.99 g/mol
Functional Groups	Amide (-CONH-), Hydroxyl (-OH), Alkyl Bromide (C-Br)
Polarity	High (Due to H-bond donor/acceptor sites)
LogP (Predicted)	~ -0.5 to 0.5 (Amphiphilic, leaning hydrophilic)

Structural Analysis[2]

- **Hydrophilic Domain:** The N-hydroxymethyl amide group (-CONH-CH₂-OH) is highly polar and capable of extensive hydrogen bonding (both as donor and acceptor), strongly favoring solubility in water and alcohols.
- **Lipophilic/Reactive Domain:** The bromoacetyl group (Br-CH₂-CO-) adds some lipophilic character but is primarily an electrophilic site (alkylating agent).

Solubility Profile & Solvent Selection

Note: Values below are derived from Structure-Property Relationships (SPR) and comparative data with 2-Bromoacetamide and N-Hydroxymethylacetamide.

Solubility Matrix

Solvent Class	Specific Solvents	Solubility Prediction	Mechanism of Action
Aqueous	Water (pH 7), Buffer (PBS)	High (>50 mg/mL)	Strong H-bonding with water molecules. Warning: Hydrolysis risk (see Section 4).
Polar Protic	Methanol, Ethanol, Isopropanol	High	Solvation of hydroxyl/amide groups via H-bonding. Preferred for stock solutions.
Polar Aprotic	DMSO, DMF, DMAc	Very High	Dipole-dipole interactions stabilize the amide backbone. Ideal for reactions.
Dipolar Aprotic	Acetonitrile, Acetone	Moderate to High	Good solubility; acetone may react with the N-methylol group (acetal formation).
Chlorinated	Dichloromethane (DCM), Chloroform	Moderate	Soluble due to polar nature, but less efficient than alcohols.
Non-Polar	Hexane, Heptane, Toluene	Low / Insoluble	Lack of polar interactions; compound is too polar for these solvents.

Solvent Recommendations by Application

- Analytical Standards (HPLC): Use Acetonitrile or Methanol (freshly prepared). Avoid water for long-term storage to prevent hydrolysis.

- Synthetic Reactions: DMF or DMSO are recommended for nucleophilic substitutions involving the bromine atom.
- Extraction/Work-up: Ethyl Acetate is a suitable solvent for extracting the compound from aqueous layers, though efficiency may vary.

Stability & Hydrolysis (Critical)

Researchers must distinguish between solubility and stability. N-hydroxymethyl amides are chemically labile in aqueous solution. They exist in an equilibrium with the parent amide and formaldehyde.

Hydrolysis Pathway

In water, **2-Bromo-N-(hydroxymethyl)acetamide** undergoes reversible hydrolysis:

- High pH (Basic): Accelerates decomposition and release of formaldehyde.
- Low pH (Acidic): Catalyzes condensation or further degradation.
- Implication: "Aqueous solubility" measurements may actually measure a mixture of the starting material, 2-bromoacetamide, and formaldehyde.



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Figure 1: Hydrolysis equilibrium in aqueous media. The compound may decompose into 2-bromoacetamide and formaldehyde.

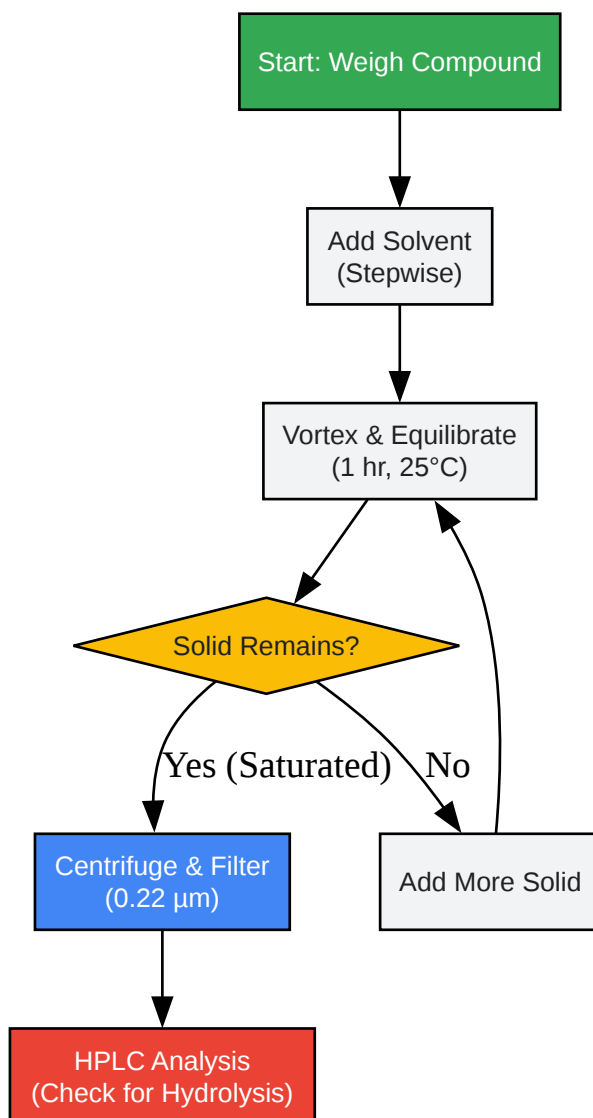
Experimental Protocol: Solubility Determination

To accurately determine the solubility without degradation interference, a kinetic solubility approach using HPLC is recommended over simple gravimetric analysis.

Protocol: Kinetic Solubility via HPLC

Objective: Determine the saturation limit in a specific solvent while monitoring stability.

- Preparation:
 - Weigh 10 mg of **2-Bromo-N-(hydroxymethyl)acetamide** into a 1.5 mL microcentrifuge tube.
 - Add 100 μ L of the target solvent (e.g., Water, Methanol).
- Equilibration:
 - Vortex for 1 hour at 25°C.
 - If fully dissolved, add more solid until saturation (precipitate remains).
- Separation:
 - Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solid.
 - Filter the supernatant through a 0.22 μ m PTFE filter.
- Quantification (HPLC-UV):
 - Column: C18 Reverse Phase (e.g., Agilent Zorbax, 150mm x 4.6mm).
 - Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile. Gradient 5% B to 95% B.
 - Detection: UV at 210 nm (Amide absorption).
 - Note: Look for two peaks if hydrolysis has occurred (Peak 1: Formaldehyde/Solvent front; Peak 2: 2-Bromoacetamide; Peak 3: Intact Parent).
- Calculation:
 - Compare peak area of the saturated supernatant against a standard curve prepared in an inert solvent (e.g., anhydrous Acetonitrile).



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Figure 2: Step-by-step workflow for determining kinetic solubility.

Safety & Handling

- Alkylating Agent: The alpha-bromo ketone motif makes this compound a potent alkylating agent. It can react with DNA and proteins.
- Formaldehyde Release: In aqueous solution or upon metabolism, it releases formaldehyde, a known carcinogen and sensitizer.
- PPE: Wear nitrile gloves, safety goggles, and work in a fume hood. Avoid generating dust.

References

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